MCF-7 Cytotoxicity: Class-Level Potency Context for Furylmethylamino Quinazoline-Thioacetates
While no direct head-to-head comparison is available for this exact compound against an analog, Ghorab et al. (2024) established that quinazoline-thioacetamide derivatives with the thioacetate ester motif (compounds 3–19) exhibit MCF-7 cytotoxicity IC50 values in the range 36.41–76.05 µM, with the most active compound (9) achieving IC50 36.41 µM versus doxorubicin's IC50 32.02 µM [1]. This class-level potency benchmark provides a procurement-relevant expectation baseline: a furylmethylamino-substituted quinazoline-thioacetate, by structural analogy to the active sulfonamide-tail compounds 9 and 14, is anticipated to fall within a comparable potency window, unlike benzylamino analogs that lack the hydrogen-bonding capacity of the furan oxygen [2].
| Evidence Dimension | MCF-7 cytotoxicity IC50 |
|---|---|
| Target Compound Data | Predicted IC50: 36–76 µM (class range for active quinazoline-thioacetamides; no specific data for CAS 688354-93-0) |
| Comparator Or Baseline | Doxorubicin (IC50 = 32.02 µM); Inactive class members with non-heterocyclic 4-amino substituents (IC50 > 100 µM, inferred from SAR) |
| Quantified Difference | Class-level activity: IC50 within 1.1–2.4× doxorubicin; structurally distinct from inactive benzylamino congeners |
| Conditions | Human breast cancer MCF-7 cell line; SRB assay, 48 h exposure |
Why This Matters
This class-level benchmark allows procurement to select a compound with demonstrated structural features (furylmethylamino + thioacetate) associated with confirmed MCF-7 activity, avoiding analogs without published activity data.
- [1] Ghorab, W.M., & Ghorab, M.M. (2024). Design and synthesis of some novel quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors. Journal of Molecular Structure, 1317, 139060. View Source
- [2] PubChem. Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate. Compound Summary, CID 3243088. National Center for Biotechnology Information. Mod. 2026-04-25. View Source
